N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S2/c23-18(21-10-8-15-5-2-1-3-6-15)19(24)22-14-20(25,16-9-12-26-13-16)17-7-4-11-27-17/h4-5,7,9,11-13,25H,1-3,6,8,10,14H2,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWUDHRJDGMDFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: , with a molecular weight of 404.6 g/mol. The structure includes cyclohexene and thiophene moieties, which are known to influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O3S2 |
| Molecular Weight | 404.6 g/mol |
| CAS Number | 2034329-25-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The oxalamide functional group can form hydrogen bonds, enhancing its binding affinity to target sites.
Antioxidant Activity
Research indicates that compounds with thiophene derivatives often exhibit antioxidant properties. The ability of this compound to scavenge free radicals has been evaluated using various assays, including DPPH and FRAP tests. These tests measure the compound's ability to reduce oxidative stress by neutralizing free radicals.
Antimicrobial Activity
The presence of thiophene rings suggests potential antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways.
Anticancer Potential
Preliminary studies indicate that this compound may have anticancer properties. The structural elements allow it to interfere with cancer cell proliferation by inducing apoptosis or inhibiting cell cycle progression. In vitro studies are necessary to establish specific pathways affected by the compound.
Case Studies and Research Findings
Several studies have explored the biological activity of oxalamides and their derivatives, providing insights into the potential applications of this compound.
- Antioxidant Efficacy : A study demonstrated that compounds with similar structures exhibited significant antioxidant activity with IC50 values ranging from 50 to 100 µg/mL, suggesting that N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy...) could possess comparable efficacy in scavenging free radicals .
- Antimicrobial Properties : Research on related thiophene-containing compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating a promising antimicrobial profile for the oxalamide derivative .
- Anticancer Activity : A structure–activity relationship (SAR) analysis highlighted that modifications in the thiophene rings could enhance cytotoxicity against various cancer cell lines, suggesting that N1-(2-(cyclohex...) might be further optimized for therapeutic use .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxalamide structures can exhibit significant anticancer properties. A study evaluated the synthesis of similar oxalamide derivatives, revealing promising results in inhibiting tumor growth in various cancer cell lines. The mechanism of action is believed to involve the disruption of cellular pathways critical for cancer cell proliferation .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Preliminary studies suggest that it can inhibit the growth of several bacterial strains, indicating its applicability in developing new antibiotics. The presence of thiophene rings may enhance its interaction with microbial targets, potentially leading to the development of effective treatments against resistant strains.
Polymer Development
The unique structural properties of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide make it a candidate for use in advanced polymer materials. Its ability to form strong intermolecular interactions can be leveraged to create polymers with enhanced thermal stability and mechanical properties .
Conductive Materials
Due to the presence of thiophene moieties, this compound may also find applications in the development of conductive materials for electronic devices. Conductive polymers are crucial for applications in organic electronics, including sensors and transistors, where the electrical properties can be finely tuned through structural modifications .
Synthesis and Evaluation
A notable case study involved the synthesis of a related oxalamide compound, where researchers utilized various organic reactions to optimize yield and purity. The synthesized compound was then evaluated for its biological activity against cancer cell lines, demonstrating significant inhibitory effects .
Structural Analysis
Studies employing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have provided insights into the structural characteristics of this compound. These analyses confirmed the integrity of the synthesized compound and facilitated a better understanding of its reactivity profiles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?
- Methodology : Multi-step synthesis typically involves:
Amide coupling : Reacting cyclohexene-containing amines with activated oxalic acid derivatives (e.g., oxalyl chloride) under inert conditions .
Hydroxyethyl-thiophene intermediate : Prepared via nucleophilic substitution or condensation reactions, requiring precise pH and temperature control (e.g., 0–5°C for thiophene alkylation) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Key Challenges : Competing side reactions (e.g., over-oxidation of thiophene rings) require strict anhydrous conditions and inert atmospheres .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR : and NMR to verify cyclohexene protons (δ 5.6–6.0 ppm) and thiophene ring signals (δ 6.8–7.5 ppm) .
- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks matching the formula .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data between synthetic batches?
- Root Cause Analysis :
- Isomerism : Check for diastereomers arising from the hydroxyethyl-thiophene moiety using chiral HPLC or X-ray crystallography .
- Solvent Artifacts : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to rule out solvent-induced shifts .
- Mitigation : Standardize synthetic protocols (e.g., reaction time, stoichiometry) and use internal standards (e.g., 1,3,5-trimethoxybenzene) for NMR calibration .
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methods :
- Docking Studies : Use AutoDock Vina to predict binding affinities with targets like cyclooxygenase-2 (COX-2) or serotonin receptors, leveraging the thiophene and hydroxyethyl groups as pharmacophores .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in oxidation or substitution reactions .
- Validation : Correlate computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ values) .
Q. What are the key considerations for designing derivatives to enhance metabolic stability?
- Functional Group Modifications :
- Hydroxyethyl Group : Replace with methoxy or fluorine-substituted ethyl to reduce Phase I metabolism .
- Thiophene Rings : Introduce electron-withdrawing groups (e.g., -CF₃) to minimize oxidative degradation .
- In Vitro Testing : Use hepatic microsomal assays (human or rat) to measure half-life () and identify metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
